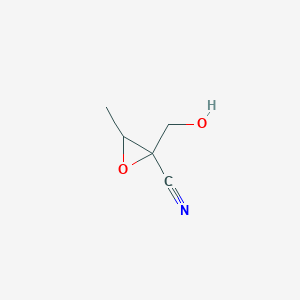
2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(Hydroxymethyl)oxirane-2-carbonitrile or Glycidyl cyanide.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile is not well understood. However, it is believed that this compound may act as an electrophile and may undergo various reactions with nucleophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile. However, it is believed that this compound may have toxic effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile in lab experiments is its ability to act as a versatile building block for the synthesis of various organic compounds. However, the limitations of using this compound include its toxicity and limited information available on its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile. Some of these directions include:
1. Investigation of the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in the field of organic synthesis.
3. Development of new synthetic methods for the synthesis of this compound.
4. Investigation of the toxicity of this compound and its effects on the human body.
Conclusion:
In conclusion, 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is used as a building block for the synthesis of various organic compounds. However, there is limited information available on its mechanism of action and toxicity. Further research is needed to explore the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile can be achieved through various methods. One of the most commonly used methods is the reaction of glycidol with cyanogen bromide. This reaction produces 2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile as the primary product.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-3-methyloxirane-2-carbonitrile has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the field of organic synthesis. It is used as a building block for the synthesis of various organic compounds.
Propiedades
Número CAS |
176956-52-8 |
|---|---|
Fórmula molecular |
C5H7NO2 |
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C5H7NO2/c1-4-5(2-6,3-7)8-4/h4,7H,3H2,1H3 |
Clave InChI |
GOJMNVXAWCLOLN-UHFFFAOYSA-N |
SMILES |
CC1C(O1)(CO)C#N |
SMILES canónico |
CC1C(O1)(CO)C#N |
Sinónimos |
Oxiranecarbonitrile, 2-(hydroxymethyl)-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




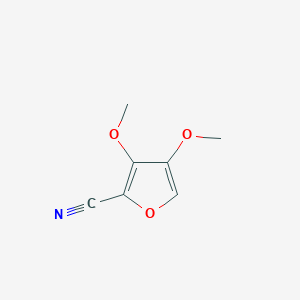



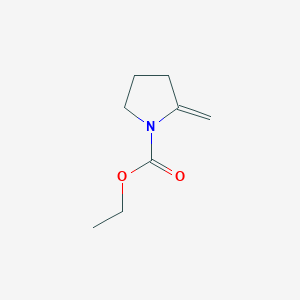
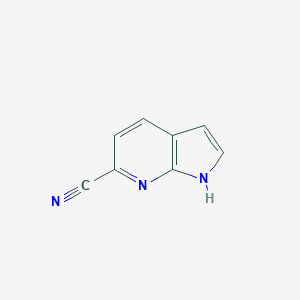
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
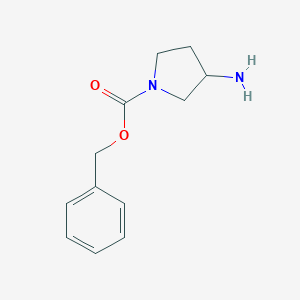

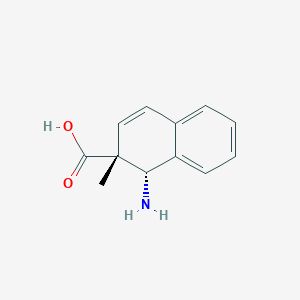
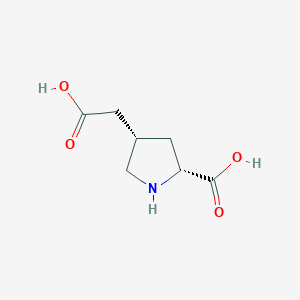

![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)